

Application Notes and Protocols for GV-58 in Patch-Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	GV-58	
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Introduction

GV-58, with the chemical name (2R)-2-[(6-{[(5-methylthiophen-2-yl)methyl]amino}-9-propyl-9H-purin-2-yl)amino]butan-1-ol, is a versatile small molecule modulator of voltage-gated ion channels.[1][2] Initially developed as a modification of (R)-roscovitine, **GV-58** was identified as a potent positive allosteric modulator (agonist) of N-type (Cav2.2) and P/Q-type (Cav2.1) voltage-gated calcium channels (CaV).[3][4][5] Its primary action on these channels is to slow their deactivation, thereby increasing calcium influx during action potentials and enhancing neurotransmitter release.[3][5]

Subsequent research has revealed that **GV-58** also has significant effects on voltage-gated sodium channels (NaV).[1][2][6] It enhances both the peak and late components of the sodium current (INa) by slowing channel inactivation.[1][2][7] This dual activity makes **GV-58** a powerful pharmacological tool for researchers studying synaptic transmission, neuronal excitability, and ion channel kinetics, as well as for professionals in drug development targeting channels like NaV1.7 for pain therapeutics.[8][9][10][11]

This document provides detailed application notes and protocols for utilizing **GV-58** in patch-clamp electrophysiology experiments.

Mechanism of Action







GV-58 exhibits distinct mechanisms of action on CaV and NaV channels.

- Voltage-Gated Calcium Channels (CaV): GV-58 acts as a positive allosteric modulator, selectively targeting N- and P/Q-type channels.[3][4] It is hypothesized to bind to the channel and stabilize its open state, which significantly slows the channel's deactivation (closing) upon membrane repolarization.[3][5] This results in a prolonged calcium tail current and a substantial increase in total Ca2+ entry following an action potential, leading to enhanced neurotransmitter release at the presynaptic terminal.[3][12]
- Voltage-Gated Sodium Channels (NaV): GV-58 modulates NaV channel gating by increasing the amplitude and slowing the inactivation kinetics of the sodium current.[1][2] It potentiates both the transient (peak) and late components of INa, with a higher potency for the late current.[1][7][13] This effect is achieved by slowing the rate of channel inactivation, which increases the recovery from inactivation and enhances both resurgent and window currents. [1][2] It is suggested that GV-58 has a higher affinity for the open or inactivated states of the NaV channel compared to the resting (closed) state.[1]



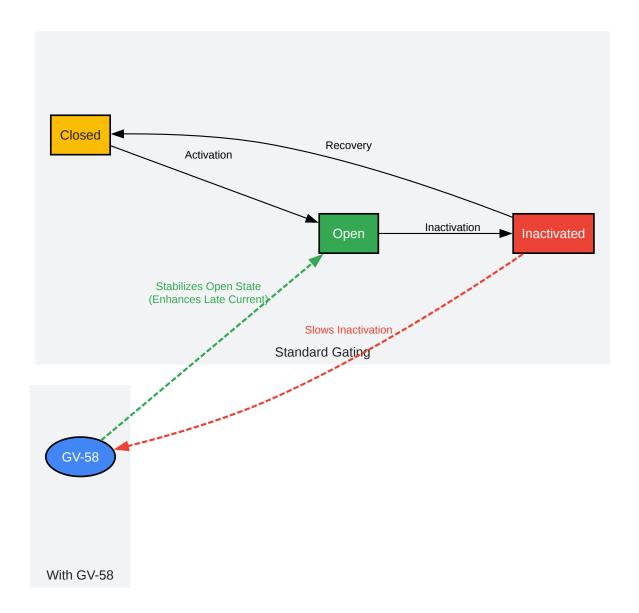


Figure 1: GV-58 Mechanism on NaV Channel Gating



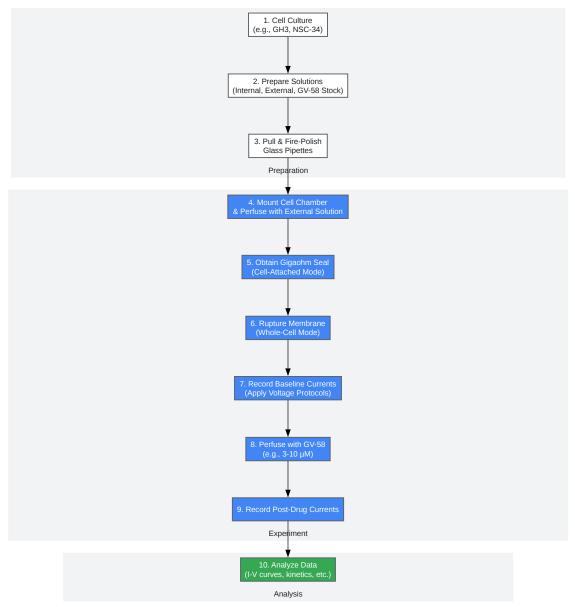


Figure 2: Experimental Workflow

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- To cite this document: BenchChem. [Application Notes and Protocols for GV-58 in Patch-Clamp Electrophysiology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10769207#using-gv-58-in-patch-clamp-electrophysiology]

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